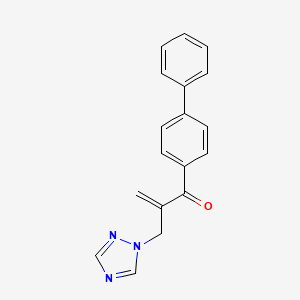
2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound could be explored for its therapeutic potential in treating various diseases, although specific applications would require further research.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed study.
Comparison with Similar Compounds
Similar Compounds
Chalcone: A structurally related compound with similar biological activities.
Flavonoids: A class of compounds with a similar backbone structure and diverse biological properties.
Stilbenes: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to the presence of the triazole ring, which may confer specific biological activities and enhance its potential as a therapeutic agent.
Properties
CAS No. |
108664-39-7 |
|---|---|
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15N3O/c1-14(11-21-13-19-12-20-21)18(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,12-13H,1,11H2 |
InChI Key |
GUCFRKZROZBQQC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=NC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















